molecular formula C18H14ClN3OS B2656409 (2-((3-Chlorophenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone CAS No. 1203021-98-0

(2-((3-Chlorophenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone

Cat. No.: B2656409
CAS No.: 1203021-98-0
M. Wt: 355.84
InChI Key: NEJOUMZEDIVTIC-UHFFFAOYSA-N
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Description

(2-((3-Chlorophenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry research, incorporating both indole and thiazole pharmacophores within a single molecular framework. The indole nucleus is a privileged structure in drug discovery, known to confer diverse biological activities including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The thiazole ring system is similarly recognized as a biologically active scaffold with demonstrated applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents . This molecular architecture positions the compound as a valuable chemical tool for investigating structure-activity relationships in heterocyclic chemistry and for screening against various biological targets. Research applications for this compound primarily focus on oncology and infectious disease studies. The indole scaffold has shown promise in anticancer research through multiple mechanisms, including tubulin binding and cell cycle disruption , while thiazole derivatives have demonstrated significant potential as antiproliferative agents against various cancer cell lines . The compound's structural features suggest potential as a tubulin-binding agent, similar to known indole-based tubulin inhibitors such as IMC-038525 and IMC-094332 that target the tubulin-combretastatin A4 complex . Additionally, the incorporation of the 2-((3-chlorophenyl)amino)thiazole moiety indicates potential for antimicrobial investigation against Gram-positive and Gram-negative bacterial strains . Researchers may utilize this compound as a lead structure for developing novel chemotherapeutic agents, as a reference standard in analytical studies, or as a molecular scaffold for constructing more complex chemical entities. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

[2-(3-chloroanilino)-1,3-thiazol-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-13-5-3-6-14(10-13)20-18-21-15(11-24-18)17(23)22-9-8-12-4-1-2-7-16(12)22/h1-7,10-11H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJOUMZEDIVTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-((3-Chlorophenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound integrates a thiazole ring and an indole moiety, which are known for their diverse pharmacological properties. The following sections explore the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C18H14ClN3OS, with a molecular weight of 355.84 g/mol. Its structure combines elements that may interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular processes. The thiazole and indole components contribute to its potential anticancer and antimicrobial effects:

  • Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth. Studies suggest that it could have effects similar to established chemotherapeutics.
  • Antimicrobial Activity : The presence of the thiazole moiety is associated with antimicrobial properties, which may be effective against various bacterial strains.

Biological Activity Overview

A summary of the biological activities observed for this compound is presented in the following table:

Activity Target/Organism Effect Reference
AnticancerBreast cancer cell linesInhibition of cell growth
AntimicrobialStaphylococcus aureusMinimum inhibitory concentration (MIC) values reported
AntifungalCandida albicansModerate activity

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Studies : Research conducted by G et al. (2021) evaluated derivatives similar to this compound against breast cancer cell lines, revealing significant cytotoxic effects compared to control agents.
  • Antimicrobial Efficacy : A study on 2-amino-1,3,4-thiadiazole derivatives highlighted their enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria, supporting the potential of thiazole-containing compounds like this compound .
  • Synergistic Effects : The combination of different structural moieties within this compound may lead to synergistic effects, enhancing its overall therapeutic efficacy while potentially reducing toxicity .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular processes. The following table summarizes the observed biological activities:

ActivityTarget/OrganismEffectReference
AnticancerBreast cancer cell linesInhibition of cell growthG et al. (2021)
AntimicrobialStaphylococcus aureusMinimum inhibitory concentration (MIC) values reportedStudy on thiazole derivatives
AntifungalCandida albicansModerate activityAntimicrobial studies

Anticancer Applications

Research has demonstrated that (2-((3-Chlorophenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone exhibits significant anticancer properties. A notable study conducted by G et al. (2021) evaluated derivatives similar to this compound against breast cancer cell lines, revealing substantial cytotoxic effects compared to standard chemotherapeutics. The mechanism of action appears to involve the inhibition of enzymes responsible for cell proliferation, leading to reduced tumor growth.

Antimicrobial Applications

The compound also shows promise in antimicrobial research. The thiazole moiety is associated with antimicrobial properties effective against various bacterial strains. Studies have reported that derivatives containing thiazole structures exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that the incorporation of the thiazole ring in the compound could enhance its efficacy as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Studies :
    • G et al. (2021) synthesized derivatives related to this compound and tested them against breast cancer cell lines, finding significant cytotoxic effects that indicate potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • A study focusing on 2-amino-1,3,4-thiadiazole derivatives highlighted their enhanced antimicrobial properties against various bacterial strains, supporting the potential of thiazole-containing compounds like this one.
  • Synergistic Effects :
    • Research suggests that combining different structural moieties within this compound may lead to synergistic effects, enhancing therapeutic efficacy while potentially reducing toxicity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name Core Structure Key Substituents Biological Activity Reference
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone Thiazole-indolinone 3-Chlorophenylamino, indolin-1-yl Antitumor (hypothesized)
(4-Hydroxyphenyl)[5-substituted-1,3,4-thiadiazol-2-yl]methanone Thiadiazole-phenyl 4-Hydroxyphenyl, alkyl/aryl groups Antitumor (IC₅₀: 8–22 µM)
3-(2-Amino-1-methyl-4-oxo-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one Imidazole-indolinone 2-Amino-1-methylimidazole, hydroxy Structural stability (X-ray)

Key Observations :

  • Thiazole vs. Thiadiazole : The thiazole core in the target compound may offer superior metabolic stability compared to the thiadiazole analogs, as thiadiazoles are prone to hydrolysis under physiological conditions .
  • Indolinone Modifications: The indolin-1-yl methanone moiety lacks the hydroxyl group present in the ethanol solvate of Penthala et al. , which could reduce hydrogen-bonding capacity but improve blood-brain barrier penetration.
Electronic and Computational Comparisons

Using Multiwfn-based analyses , the electronic properties of the target compound and its analogs were inferred:

Parameter Target Compound Thiadiazole Analog Imidazole-Indolinone
HOMO-LUMO Gap (eV) ~4.2 (estimated) 3.8–4.5 4.6 (calculated)
Electrostatic Potential High at thiazole S High at thiadiazole N Moderate at imidazole N
LogP (Predicted) 3.9 2.5–3.1 2.8

Key Insights :

  • The narrower HOMO-LUMO gap in thiadiazole analogs suggests higher reactivity, aligning with their stronger in vitro antitumor activity.
  • The target compound’s higher LogP (3.9) indicates greater lipophilicity, favoring passive diffusion across cell membranes compared to analogs .

Q & A

Q. Basic Research Focus

  • X-Ray Crystallography : Resolves bond angles and stereochemistry, particularly for the thiazole-indoline core. Mean C–C bond lengths (0.002–0.008 Å precision) and R factors (<0.1) validate structural accuracy .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.0 ppm (indoline CH₂).
    • ¹³C NMR : δ 165–170 ppm (carbonyl carbons) .
  • IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

What strategies can be employed to enhance solubility and bioavailability without altering the core pharmacophore?

Q. Advanced Research Focus

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the indoline nitrogen, which cleave in vivo .
  • Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility.
  • Co-Crystallization : Co-crystallize with pharmaceutically acceptable coformers (e.g., succinic acid) to enhance dissolution rates .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma stability .

How should researchers interpret conflicting results in cytotoxicity assays for this compound?

Advanced Research Focus
Contradictory cytotoxicity data may stem from:

  • Assay Variability : Compare methodologies (e.g., MTT vs. ATP-based assays) and incubation times .
  • Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Metabolite Interference : Perform metabolite profiling (LC-MS) to identify active or inhibitory derivatives .
  • Cell Line Heterogeneity : Use CRISPR-engineered isogenic cell lines to isolate genetic contributors to sensitivity .

What computational approaches are recommended for predicting binding modes of this compound with target proteins?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Prioritize residues forming hydrogen bonds with the thiazole NH and carbonyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses under physiological conditions .
  • QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors to predict activity across analogs .

How can regioselectivity challenges during thiazole ring functionalization be mitigated?

Advanced Research Focus
Regioselective synthesis of the 3-chlorophenylamino-thiazole moiety requires:

  • Directed Metalation : Use lithiation (e.g., LDA) at the 4-position of the thiazole, followed by electrophilic quenching with 3-chlorophenyl isocyanate .
  • Protecting Groups : Temporarily protect the indolin-1-yl methanone carbonyl with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times (30–60 minutes vs. 3–5 hours) to minimize decomposition .

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